Welcome to the BenchChem Online Store!
molecular formula C10H18BrNO2 B060578 tert-Butyl 4-bromopiperidine-1-carboxylate CAS No. 180695-79-8

tert-Butyl 4-bromopiperidine-1-carboxylate

Cat. No. B060578
M. Wt: 264.16 g/mol
InChI Key: KZBWIYHDNQHMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05576336

Procedure details

To N-Boc-4-hydroxy piperidine (20 g, 100 mmol) in THF (200 ml) at 0° C. was added triphenylphosphine (28.85 g, 110 mmol) followed by carbon tetrabromide (36.48 g, 110 mmol). The solution was stirred at room temperature for 2 h then filtered and concentrated under vacuum. Flash column chromatography using dichloromethane in hexane (10-70%) yielded the product as a colourless oil (23.6 g); δH (CDCl3) 1.47 (9H, s, t-Bu), 1.93 and 2.04 (4H, m, 3,5-piperidinyl CH2), 3.31 and 3.66 (4H, m, 2,6-piperidinyl CH2), and 4.39 (1H, m, 4-piperidinyl H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.85 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
36.48 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][CH:11](O)[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)[Br:35]>C1COCC1>[C:1]([N:8]1[CH2:13][CH2:12][CH:11]([Br:35])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)O
Name
Quantity
28.85 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
36.48 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 23.6 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.